molecular formula C7H13NO3 B190733 Calystegine A5 CAS No. 165905-26-0

Calystegine A5

Cat. No.: B190733
CAS No.: 165905-26-0
M. Wt: 159.18 g/mol
InChI Key: AXSWEYXUHSNDLV-JRTVQGFMSA-N
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Mechanism of Action

Target of Action

Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, this compound can block carbohydrate metabolism, leading to lysosomal storage toxicity .

Mode of Action

The interaction of this compound with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .

Result of Action

The action of this compound leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of this compound on human ASCs . .

Biochemical Analysis

Biochemical Properties

Calystegine A5 interacts with various enzymes and proteins, particularly glycosidases . It inhibits these enzymes, thereby blocking carbohydrate metabolism . This interaction is crucial in understanding the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It influences cell function by reducing oxidative/ER stress, inflammation, and promoting the AKT/PI3K/mTOR pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression . Specifically, it has been found to restore the defective PI3K/AKT/mTOR pathway in hyperglycaemic cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to promote the survival of hyperglycaemic cells and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in carbohydrate metabolism . It inhibits glycosidases, thereby blocking carbohydrate metabolism .

Chemical Reactions Analysis

Types of Reactions: Calystegine A5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can modify its structure, potentially affecting its biological activity.

    Substitution: Substitution reactions can occur, particularly involving its hydroxyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols.

Comparison with Similar Compounds

  • Calystegine A3
  • Calystegine A5 glycoside
  • Calystegine N1
  • Calystegine B1
  • Calystegine B2
  • Calystegine B4

Comparison: this compound is unique due to its specific structure and glycosidase inhibitory properties. While other calystegines share similar inhibitory effects, the specific hydroxylation pattern of this compound may result in distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWEYXUHSNDLV-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C(C1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165905-26-0
Record name Calystegine A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?

A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.

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